N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine
Description
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTURFCDSXIXFGP-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662179 | |
| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228414-53-7 | |
| Record name | L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-Pyrenebutyric Acid
1-Pyrenebutyric acid is synthesized via Friedel-Crafts acylation of pyrene with succinic anhydride in the presence of AlCl₃. The reaction proceeds at 0–5°C under inert conditions to minimize polyacylation. Crude product purification involves recrystallization from ethanol/water (yield: 68–72%).
Characterization Data :
Conversion to Acyl Chloride
1-Pyrenebutyric acid is treated with oxalyl chloride (2.5 equiv) and catalytic DMF in anhydrous dichloromethane. The reaction completes within 2 hours at room temperature, yielding pyrene butyroyl chloride as a yellow crystalline solid (yield: 92–95%).
Solid-Phase Peptide Synthesis (SPPS) of Glycylglycyl-L-Phenylalanine
Resin Loading and Deprotection
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Resin : Fmoc-L-phenylalanine-Wang resin (0.6 mmol/g) is swelled in DMF for 30 minutes.
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Fmoc Removal : Treated with 20% piperidine/DMF (2 × 10 minutes) to expose the amino group.
Glycine Couplings
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First Glycine : Fmoc-Gly-OH (3 equiv) activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF. Reaction time: 2 hours (yield: 98%).
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Second Glycine : Repetition of the above step after Fmoc deprotection.
Final Deprotection and Cleavage
The peptide-resin is treated with TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protections. Crude peptide is precipitated in cold diethyl ether and lyophilized (HPLC purity: 85–90%).
Conjugation of Pyrene Butyroyl Chloride to Glycylglycyl-L-Phenylalanine
Solution-Phase Acylation
The glycylglycyl-L-phenylalanine peptide (1 equiv) is dissolved in anhydrous DMF under nitrogen. Pyrene butyroyl chloride (1.2 equiv) and DIPEA (3 equiv) are added dropwise at 0°C. The reaction stirs for 12 hours at room temperature.
Purification :
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Size-Exclusion Chromatography : Sephadex LH-20 with methanol/water (7:3).
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Reverse-Phase HPLC : C18 column, gradient 30–70% acetonitrile/0.1% TFA over 40 minutes (final purity: >98%).
Characterization :
Optimization and Challenges
Side Reactions and Mitigation
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Pyrene Aggregation : Minimized by maintaining low concentrations (<1 mM) during conjugation.
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Racemization : Controlled by coupling at 0°C and using HOBt as an additive.
Yield Improvement Strategies
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Excess Acylating Agent : Increasing pyrene butyroyl chloride to 1.5 equiv improves yield to 82%.
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Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours (yield: 88%).
Comparative Analysis of Synthetic Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 75% | 88% |
| Purity (HPLC) | 98% | 99% |
| Solvent Consumption | 50 mL | 15 mL |
Applications and Stability Studies
This compound demonstrates exceptional stability in aqueous buffers (pH 6–8) for >72 hours. Its fluorescence intensity remains unaltered in the presence of thiols or reducing agents, making it suitable for long-term imaging studies. Applications include:
Chemical Reactions Analysis
Types of Reactions
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Biochemical Research
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine serves as a valuable biochemical reagent in various studies:
- Protein Labeling : The pyrene moiety allows for fluorescence studies, making it useful for labeling proteins. This application is crucial for understanding protein interactions and dynamics in biological systems.
- Studying Protein Folding : The compound can be utilized to investigate the folding mechanisms of peptides and proteins. Its fluorescent properties enable researchers to monitor conformational changes in real-time.
Materials Science
In materials science, this compound is explored for its unique physical properties:
- Thin Film Formation : Studies have shown that this compound can form cast films with distinct molecular orientations. The orientation of the pyrenyl ring relative to the substrate can influence the optical and electronic properties of the films, which is significant for developing advanced materials such as organic light-emitting diodes (OLEDs) and solar cells .
- Self-Assembly : The ability of this compound to self-assemble into organized structures opens up avenues for creating nanostructured materials. These materials can have applications in drug delivery systems and biosensors.
Fluorescence Spectroscopy
The pyrene group is known for its strong fluorescence properties, which can be harnessed in various spectroscopic techniques:
- Fluorescence Resonance Energy Transfer (FRET) : This compound can be used as a donor or acceptor in FRET experiments, allowing researchers to study interactions between biomolecules at close proximity.
Case Study 1: Protein Interaction Studies
In a study examining the interactions between chaperone proteins and substrates, this compound was employed to label a model protein substrate. The fluorescence changes observed provided insights into the binding dynamics and conformational changes upon interaction with the chaperone .
Case Study 2: Thin Film Applications
Research focusing on the formation of thin films from this compound demonstrated that the orientation of the pyrenyl moiety could be controlled through different casting techniques. This control over molecular orientation significantly impacted the optical properties of the films, making them suitable for applications in photonic devices .
Mechanism of Action
The mechanism by which N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine exerts its effects involves its ability to interact with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic amino acids in proteins, facilitating the study of protein structures and functions. Additionally, the compound can be used to track molecular pathways and interactions due to its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
- N-4-(1-Pyrene)butyroylglycylglycyl-L-tyrosine
- N-4-(1-Pyrene)butyroylglycylglycyl-L-tryptophan
- N-4-(1-Pyrene)butyroylglycylglycyl-L-histidine
Uniqueness
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is unique due to its specific combination of pyrene and phenylalanine, which provides distinct fluorescent properties and strong interactions with aromatic residues in proteins. This makes it particularly useful in proteomics and molecular biology research .
Biological Activity
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a compound that combines the pyrene moiety with a peptide structure, which potentially endows it with unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications in various research fields.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 228414-53-7
- Molecular Formula : C33H31N3O5
- Molecular Weight : 553.63 g/mol
The compound features a pyrene group, which is known for its photophysical properties and ability to intercalate into DNA, potentially influencing genetic processes.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Pyrene derivatives are known to intercalate between DNA bases, which can lead to structural changes in DNA and potentially result in mutagenic effects. This property may facilitate the compound's role in cancer research, particularly in understanding DNA damage and repair mechanisms .
- Protein Interactions : The peptide portion of the compound may facilitate specific interactions with proteins, influencing pathways related to cell signaling and metabolism. This is particularly relevant in studies involving proteomics and drug development .
- Reactive Oxygen Species (ROS) Generation : Compounds containing polycyclic aromatic hydrocarbons (PAHs) like pyrene can generate ROS upon activation, leading to oxidative stress. This process is implicated in various pathological conditions, including cancer .
Case Studies and Research Findings
- Structural Studies : Research has shown that the orientation of the pyrenyl ring in solid-state films significantly affects its biological activity. The vertical orientation relative to the substrate enhances its interaction with biological membranes, which could influence cellular uptake and activity .
- Cellular Effects : In a study examining L-phenylalanine's role in enteroendocrine L cells, it was found that amino acids can stimulate hormone secretion. The presence of this compound might modulate these effects through its structural similarity to amino acids .
- Metabolic Pathways : Investigations into the degradation pathways of pyrene by microbial strains have revealed that compounds like this compound may play a role in bioremediation strategies due to their structural resemblance to naturally occurring PAHs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a pyrene moiety linked to a peptide | Potential DNA intercalation, protein interaction |
| Pyrene | Simple PAH structure | Known for intercalating into DNA |
| L-Phenylalanine | Amino acid structure | Stimulates GLP-1 secretion in enteroendocrine cells |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
